molecular formula C31H23N B14588769 4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile CAS No. 61638-19-5

4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile

Cat. No.: B14588769
CAS No.: 61638-19-5
M. Wt: 409.5 g/mol
InChI Key: DPQCXMGKCPESNR-UHFFFAOYSA-N
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Description

4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile is an organic compound characterized by its complex structure, which includes multiple phenyl groups and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile typically involves the use of Wittig reactions, where a phosphonium ylide reacts with a carbonyl compound to form an alkene . The reaction conditions often require a strong base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce amines.

Scientific Research Applications

4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, influencing its reactivity and binding properties. These interactions can affect pathways related to molecular recognition and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile is unique due to its combination of multiple phenyl groups and a nitrile group, which confer distinct electronic and steric properties. This makes it a valuable compound for studying complex molecular interactions and developing new materials.

Properties

CAS No.

61638-19-5

Molecular Formula

C31H23N

Molecular Weight

409.5 g/mol

IUPAC Name

4-benzhydrylidene-2,3-diphenylcyclopent-2-ene-1-carbonitrile

InChI

InChI=1S/C31H23N/c32-22-27-21-28(29(23-13-5-1-6-14-23)24-15-7-2-8-16-24)31(26-19-11-4-12-20-26)30(27)25-17-9-3-10-18-25/h1-20,27H,21H2

InChI Key

DPQCXMGKCPESNR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C(C1=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C#N

Origin of Product

United States

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